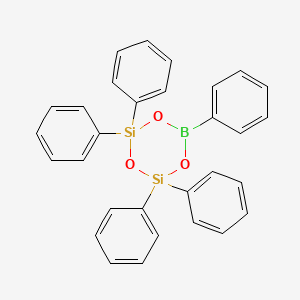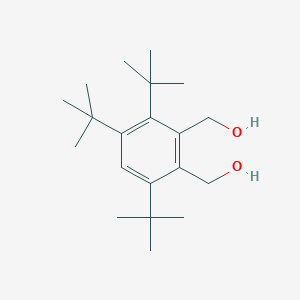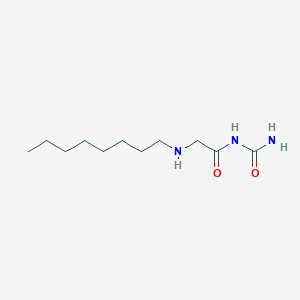![molecular formula C17H23N3O B14284864 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- CAS No. 141268-05-5](/img/structure/B14284864.png)
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is a heterocyclic aromatic amine It features a quinoline core structure, which is a benzene ring fused with a pyridine ring, and is substituted with a methyl group at the 4-position and a morpholinylpropyl group at the N-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- typically involves multi-step organic synthesis. One common method starts with the preparation of 4-methylquinoline, which can be synthesized via the Doebner–von Miller reaction. This involves the condensation of aniline with crotonaldehyde in the presence of an acid catalyst.
The next step involves the introduction of the morpholinylpropyl group. This can be achieved through a nucleophilic substitution reaction where 4-methylquinoline is reacted with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2- and 8-positions, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated quinoline derivatives.
Scientific Research Applications
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- in biological systems involves its interaction with specific molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is a basis for its anticancer activity. Additionally, the morpholinylpropyl group enhances its solubility and bioavailability, facilitating its interaction with biological membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
2-Quinolinamine: Lacks the methyl and morpholinylpropyl substitutions, making it less soluble and less bioavailable.
4-Methylquinoline: Lacks the morpholinylpropyl group, resulting in different electronic properties and biological activity.
3-(4-Morpholinyl)propylamine: Lacks the quinoline core, significantly altering its chemical reactivity and applications.
Uniqueness
2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]- is unique due to the combination of the quinoline core with the morpholinylpropyl group. This combination imparts distinct electronic properties, enhanced solubility, and specific biological activities that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
141268-05-5 |
|---|---|
Molecular Formula |
C17H23N3O |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-N-(3-morpholin-4-ylpropyl)quinolin-2-amine |
InChI |
InChI=1S/C17H23N3O/c1-14-13-17(19-16-6-3-2-5-15(14)16)18-7-4-8-20-9-11-21-12-10-20/h2-3,5-6,13H,4,7-12H2,1H3,(H,18,19) |
InChI Key |
ROUMYXFZHHZJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NCCCN3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)
![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)


